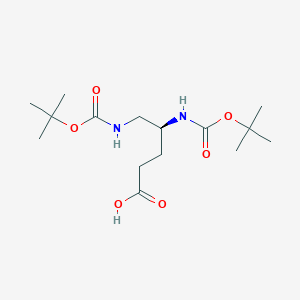

(S)-4,5-Bis(Boc-amino)-pentanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

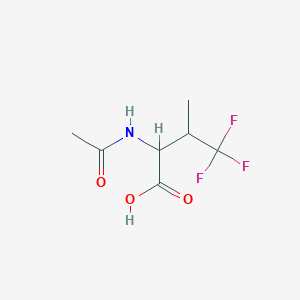

Boc-protected amino acids are a class of compounds where the amino group of an amino acid is protected by a tert-butyloxycarbonyl (Boc) group . This protection is crucial in peptide synthesis, as it prevents unwanted side reactions . The Boc group can be removed under acidic conditions, allowing the amino group to participate in subsequent reactions .

Synthesis Analysis

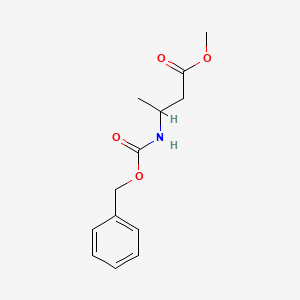

The synthesis of Boc-protected amino acids typically involves the reaction of an amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base . This reaction results in the formation of a Boc-protected amino acid and carbon dioxide .Molecular Structure Analysis

The molecular structure of a Boc-protected amino acid consists of the original amino acid with the amino group replaced by a Boc group . This group is composed of a carbonyl group bonded to a tert-butyl group .Mecanismo De Acción

Target of Action

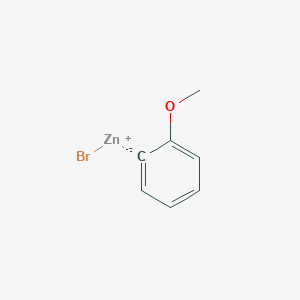

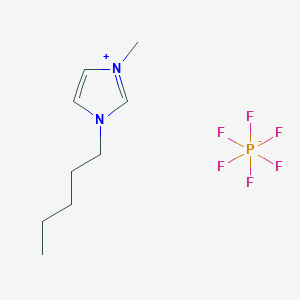

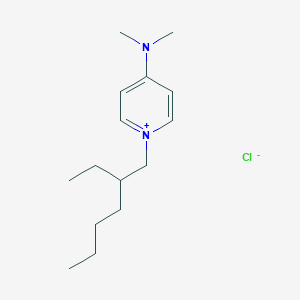

(S)-4,5-Bis(Boc-amino)-pentanoic acid, also known as Boc-Abu-OH , is primarily used as a protective agent for amino groups in organic synthesis . The primary targets of this compound are the amino groups in primary amines, secondary amines, imidazoles, pyrroles, indole, and other aromatic nitrogen heterocycles .

Mode of Action

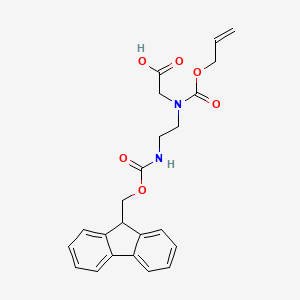

The compound works by protecting the amino groups during the synthesis process. It forms Boc-protected amines and amino acids under either aqueous or anhydrous conditions, by reacting with a base and the anhydride Boc2O . The Boc group is stable towards most nucleophiles and bases . This allows for an orthogonal protection strategy using a base-labile protection group such as Fmoc .

Biochemical Pathways

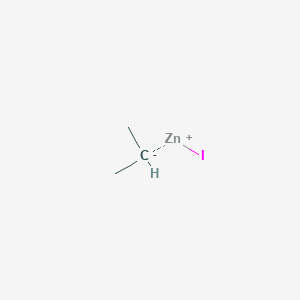

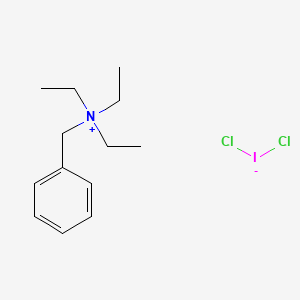

The compound plays a crucial role in the Suzuki–Miyaura (SM) cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Pharmacokinetics

It’s known that the compound is stable to alkali hydrolysis, hydrazinolysis, catalytic hydrogenolysis, and many nucleophiles . This stability likely impacts its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and thus its bioavailability.

Result of Action

The result of the compound’s action is the formation of Boc-protected amines and amino acids . These protected amino acids are resistant to racemization during peptide synthesis, making this protocol more applicable in multistep reactions .

Action Environment

The action of (S)-4,5-Bis(Boc-amino)-pentanoic acid can be influenced by environmental factors. For instance, the compound’s ability to protect amino groups can be affected by the pH of the environment . Furthermore, the compound’s stability can be influenced by the presence of certain bases and nucleophiles .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(4S)-4,5-bis[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28N2O6/c1-14(2,3)22-12(20)16-9-10(7-8-11(18)19)17-13(21)23-15(4,5)6/h10H,7-9H2,1-6H3,(H,16,20)(H,17,21)(H,18,19)/t10-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZVVNDZHUBXGHG-JTQLQIEISA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(CCC(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC[C@H](CCC(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-4,5-Bis(Boc-amino)-pentanoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.